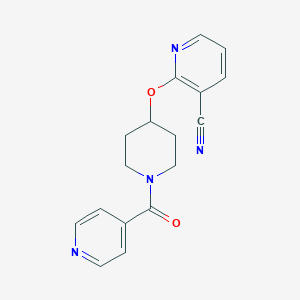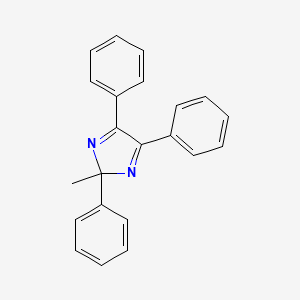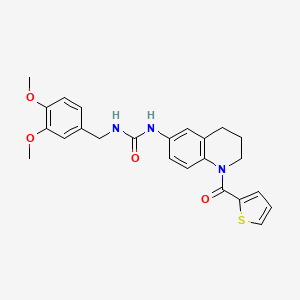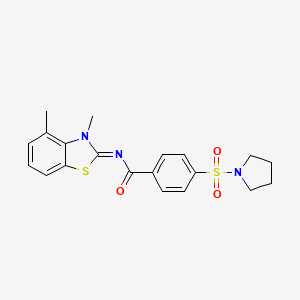
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide, also known as DB772, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DB772 was first synthesized in 2003 and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
Imaging Agents for Neurodegenerative Disorders
Compounds with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) have been synthesized and evaluated for their potential as imaging agents in neurodegenerative disorders using positron emission tomography (PET). These compounds, including fluoroethoxy and fluoropropoxy substituted derivatives, showed significant uptake in regions with known PBR localization, indicating their utility in studying PBR expression in conditions like Alzheimer's and Parkinson's disease (Fookes et al., 2008).
Antimicrobial Activities
New pyridine derivatives, including 2-amino substituted benzothiazoles, have been synthesized and demonstrated considerable antibacterial and antifungal activities. These studies provide insights into the structural requirements for antimicrobial efficacy and offer a foundation for the development of new therapeutic agents (Patel & Agravat, 2007).
Antiproliferative Effects and Apoptosis Inducers
Several N-1,3-benzothiazol-2-ylbenzamide derivatives have been studied for their antiproliferative activity on cancer cell lines, showing a prominent inhibitory effect on cell growth. Some compounds were particularly effective in inducing apoptosis, especially in breast cancer cell lines, indicating their potential as anticancer agents (Corbo et al., 2016).
Corrosion Inhibition for Carbon Steel
Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting properties against steel in acidic environments. These studies revealed that such compounds can offer significant protection for metal surfaces, highlighting their potential applications in industrial corrosion prevention (Hu et al., 2016).
Synthesis of Structurally Diverse Libraries
Research has also focused on generating structurally diverse compound libraries through various chemical reactions, including alkylation and ring closure, using derivatives of benzothiazole and related compounds. These libraries are valuable for drug discovery and development, offering a range of compounds for biological evaluation (Roman, 2013).
Eigenschaften
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-6-5-7-17-18(14)22(2)20(27-17)21-19(24)15-8-10-16(11-9-15)28(25,26)23-12-3-4-13-23/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMTALMZXOLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

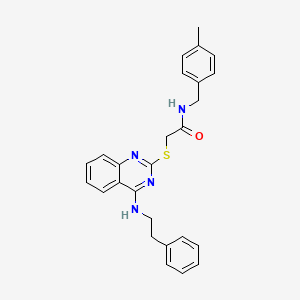
![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)

![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)
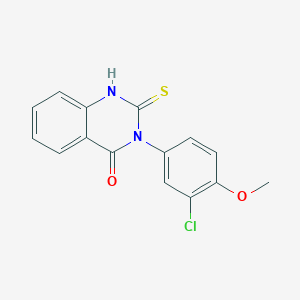
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)

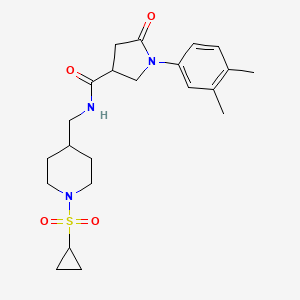

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
